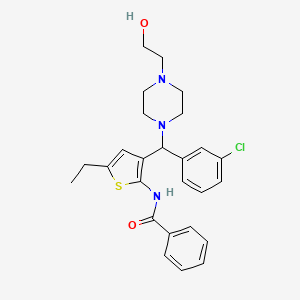

N-(3-((3-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-5-ethylthiophen-2-yl)benzamide

Description

This compound features a benzamide core linked to a substituted thiophene ring, with a 3-chlorophenyl group and a 4-(2-hydroxyethyl)piperazine moiety. The hydroxyethyl group on the piperazine ring may enhance solubility, while the chlorophenyl and ethylthiophene substituents likely influence lipophilicity and target binding affinity. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with derivatives studied for anticancer activity, particularly kinase inhibition (e.g., Aurora B kinase) .

Properties

IUPAC Name |

N-[3-[(3-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-5-ethylthiophen-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30ClN3O2S/c1-2-22-18-23(26(33-22)28-25(32)19-7-4-3-5-8-19)24(20-9-6-10-21(27)17-20)30-13-11-29(12-14-30)15-16-31/h3-10,17-18,24,31H,2,11-16H2,1H3,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZBCNIRBBQZMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-((3-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-5-ethylthiophen-2-yl)benzamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic implications based on diverse scientific literature.

Synthesis

The synthesis of N-(3-((3-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-5-ethylthiophen-2-yl)benzamide typically involves multi-step reactions starting from commercially available precursors. The process includes:

- Formation of the piperazine derivative.

- Alkylation with the chlorophenyl group.

- Coupling with the thiophene and benzamide moieties.

Anticancer Properties

Research indicates that compounds similar to N-(3-((3-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-5-ethylthiophen-2-yl)benzamide exhibit significant anticancer activity. For instance, benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation. By downregulating DHFR, these compounds can induce apoptosis in various cancer cell lines, including breast and lung cancers .

The biological activity of this compound is primarily attributed to its ability to interfere with cellular signaling pathways. The following mechanisms have been identified:

- Inhibition of Enzymatic Activity : By targeting enzymes such as DHFR, it reduces nucleotide synthesis, leading to decreased cell proliferation.

- Induction of Apoptosis : The compound promotes programmed cell death through the activation of caspases and modulation of Bcl-2 family proteins .

- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, further inhibiting their growth .

Study 1: Antitumor Efficacy

A study conducted on a series of benzamide derivatives, including compounds structurally similar to N-(3-chloro...) demonstrated potent antitumor effects against human breast cancer cells. The results indicated a dose-dependent response with IC50 values in the low micromolar range .

Study 2: Mechanistic Insights

Another investigation focused on the metabolic pathways affected by this class of compounds revealed that they significantly alter NADPH levels within the cells, contributing to oxidative stress and subsequent cell death .

Data Table: Biological Activity Overview

Scientific Research Applications

Chemical Properties and Structure

The compound can be characterized by its complex structure, which includes a piperazine moiety, a chlorophenyl group, and a thiophene ring. Its molecular formula is , and it has been assigned the CAS number 867135-71-5. Understanding its chemical properties is crucial for exploring its biological activities and therapeutic potentials.

Antidepressant Activity

Research indicates that compounds similar to N-(3-((3-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-5-ethylthiophen-2-yl)benzamide exhibit antidepressant-like effects. These compounds often target neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation. Studies have shown that modifications in the piperazine structure can enhance efficacy in treating depression .

Anticancer Potential

The compound's unique structure suggests potential anticancer properties. Preliminary studies have indicated that derivatives of this class can inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For instance, compounds with similar piperazine and thiophene structures have demonstrated cytotoxic effects against various cancer cell lines .

Antimicrobial Activity

There is growing interest in the antimicrobial properties of this compound. Research has shown that certain benzamide derivatives exhibit activity against a range of pathogens, including bacteria and fungi. The presence of the chlorophenyl group may enhance the lipophilicity of the molecule, facilitating membrane penetration and increasing its antimicrobial efficacy .

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models, a derivative based on the core structure of N-(3-((3-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-5-ethylthiophen-2-yl)benzamide was tested for its antidepressant effects. The results indicated significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test, suggesting a mechanism involving serotonin reuptake inhibition .

Case Study 2: Anticancer Activity

A series of analogs were synthesized based on the compound's structure to evaluate their anticancer activity against human breast cancer cells (MCF-7). The study found that certain modifications significantly enhanced cytotoxicity, with IC50 values in the low micromolar range. Mechanistic studies revealed that these compounds induced apoptosis via mitochondrial pathways .

Data Tables

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related benzamide and piperazine-containing derivatives (Table 1):

Table 1: Key Structural and Pharmacological Comparisons

Key Observations:

- Hydroxyethyl-piperazine : Present in the target compound and BP 27384 , this group is associated with improved water solubility compared to methylpiperazine derivatives (e.g., ’s intermediate) .

- Chlorophenyl vs. Trifluoromethyl : The target compound’s 3-chlorophenyl group may offer moderate lipophilicity and target binding, while trifluoromethyl groups (e.g., ) enhance electronegativity and metabolic resistance .

- Core Heterocycles : Thiophene (target) vs. thiazole (BP 27384) or pyridine () alter π-π stacking and steric interactions with biological targets.

Pharmacological and Computational Insights

- Kinase Inhibition Potential: highlights benzamide derivatives with Aurora B kinase docking scores (e.g., −195.485 ± 11.824 kcal/mol for a related imidazo[1,2-a]pyrazine analog) .

- Synthetic Feasibility : The synthesis of ’s benzamide via acyl chloride coupling implies that the target compound could be synthesized using analogous methods, albeit with modifications for hydroxyethyl-piperazine incorporation.

Hypothesized ADMET Properties

- Solubility: The hydroxyethyl group likely improves aqueous solubility compared to non-polar analogs (e.g., ’s trifluoromethyl-rich compound) .

- Metabolic Stability : The ethylthiophene and chlorophenyl groups may slow hepatic metabolism relative to compounds with electron-deficient trifluoromethyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.